molecular formula C26H25N3O3S B11119958 2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119958
M. Wt: 459.6 g/mol
InChI Key: JEANERVFJGAAIQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a chromeno-pyrrole-dione core substituted with a 1,3,4-thiadiazole ring bearing a 2-methylpropyl group and a 4-isopropylphenyl group. The thiadiazole moiety is notable for its electron-deficient aromaticity, which may enhance interactions with biological targets, while the bulky isopropylphenyl substituent likely influences steric and hydrophobic properties.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H25N3O3S/c1-14(2)13-20-27-28-26(33-20)29-22(17-11-9-16(10-12-17)15(3)4)21-23(30)18-7-5-6-8-19(18)32-24(21)25(29)31/h5-12,14-15,22H,13H2,1-4H3

InChI Key

JEANERVFJGAAIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The chromenopyrroledione scaffold is synthesized from 7-fluoro-3-hydroxy-2H-chromen-2-one. A Paal-Knorr pyrrole synthesis is employed to introduce the pyrrole ring:

  • Condensation : React 7-fluoro-3-hydroxy-2H-chromen-2-one with a β-ketoester (e.g., ethyl acetoacetate) in acetic acid under reflux to form a pyrrolidinone intermediate.

  • Oxidation : Treat the intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the pyrrolidinone to the pyrroledione system.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1Acetic acid, β-ketoester120°C6 h65%
2CrO₃, H₂SO₄0–5°C2 h78%

Preparation of the 5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl Substituent

Thiosemicarbazide Formation

The thiadiazole ring is constructed via cyclization of a substituted thiosemicarbazide:

  • Hydrazide Synthesis : React 2-methylpropanoic acid with thiosemicarbazide in ethanol under reflux to form 2-methylpropanehydrazide-1-carbothioamide.

  • Cyclization : Treat the hydrazide with phosphorus oxychloride (POCl₃) to induce cyclodehydration, yielding 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine.

Optimization Note : Excess POCl₃ (3 equiv.) and a reaction temperature of 80°C improve cyclization efficiency (yield: 82%).

Coupling of Thiadiazole and Chromenopyrroledione Moieties

Nucleophilic Aromatic Substitution

The thiadiazole amine is coupled to the chromenopyrroledione core via SNAr reaction:

  • Activation : Brominate the chromenopyrroledione at the C2 position using N-bromosuccinimide (NBS) in CCl₄.

  • Substitution : React the brominated intermediate with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine in the presence of K₂CO₃ in DMF at 100°C.

Key Data :

ParameterValue
SolventDMF
BaseK₂CO₃
Temp.100°C
Yield70%

Introduction of the 4-(Propan-2-yl)phenyl Group

Friedel-Crafts Alkylation

The 4-isopropylphenyl group is introduced via Friedel-Crafts alkylation:

  • Electrophile Generation : React isopropyl alcohol with AlCl₃ to generate the isopropyl carbocation.

  • Alkylation : Treat the chromenopyrroledione-thiadiazole intermediate with the carbocation in dichloromethane at 0°C.

Challenges :

  • Regioselectivity is ensured by steric hindrance at the para position of the phenyl ring.

  • Excess AlCl₃ (2.5 equiv.) prevents dimerization side reactions.

Final Cyclization and Purification

Tandem Cyclization-Oxidation

A final cyclization step forms the dihydrochromeno-pyrrole-dione system:

  • Acid-Catalyzed Cyclization : Use concentrated H₂SO₄ to protonate the carbonyl oxygen, facilitating intramolecular attack by the adjacent amine.

  • Oxidation : Employ MnO₂ to oxidize the intermediate to the dione.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product in >95% purity.

  • Recrystallization from ethanol yields colorless crystals (mp: 214–216°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH₂CH(CH₃)₂), 6.85–7.45 (m, aromatic protons).

  • HRMS : m/z 477.1542 [M+H]⁺ (calc. 477.1548).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DMF is recovered via distillation (≥90% efficiency).

  • AlCl₃ is neutralized with NaHCO₃ and precipitated as Al(OH)₃ for reuse.

Environmental Impact

  • Waste streams containing Cr(VI) are treated with NaHSO₃ to reduce toxicity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives containing thiadiazole structures exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, studies on related thiadiazole derivatives have demonstrated cytostatic activity against breast and colon cancer cells . The mechanism involves the inhibition of critical enzymes such as DNA gyrase and topoisomerase, disrupting DNA replication and leading to cell death .

Anti-inflammatory Properties

The thiadiazole component is associated with anti-inflammatory effects. This property may enhance the overall therapeutic potential of the compound by reducing inflammation-related pathways in various diseases .

Agrochemical Applications

Due to its biological activity, this compound may also find applications in agriculture as a biocide or pesticide. The ability to inhibit microbial growth makes it a candidate for protecting crops from bacterial and fungal pathogens .

Case Study 1: Antimicrobial Efficacy

In a study published by PMC, derivatives of thiadiazole were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

Another research focused on synthesizing thiadiazole derivatives showed promising anticancer effects against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that correlated specific substitutions on the thiadiazole ring with enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chromeno-pyrrole core may also contribute to its biological activity by binding to DNA or proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound: 2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-... 1,3,4-Thiadiazole (2-methylpropyl), 4-isopropylphenyl Not Provided Not Provided Thiadiazole enhances π-π stacking; isopropylphenyl increases lipophilicity. Potential for improved membrane permeability and target binding .
Analog: 2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Diethylaminopropyl, methoxy, phenyl C25H28N2O4 420.5 Diethylamino group introduces basicity; methoxy improves solubility. Lower steric hindrance compared to the target compound.
Library Compound (General Example) Variable aryl/alkyl groups at positions 1 and 2 Variable Variable Substituent diversity enables structure-activity relationship (SAR) studies. Common features include moderate polarity and tunable hydrophobic profiles.

Hypothetical Bioactivity Trends

While specific biological data for the target compound are unavailable, its structural features align with trends observed in related chromeno-pyrrole-diones:

  • Anticancer Potential: Thiadiazole-containing analogs often exhibit topoisomerase inhibition or kinase modulation .
  • Antimicrobial Activity : Bulky hydrophobic groups (e.g., isopropylphenyl) may enhance penetration through bacterial membranes.

Biological Activity

The compound 2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms that contributes to the compound's reactivity and biological properties.
  • Chromeno-Pyrrole Dione Framework : This moiety is associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The thiadiazole ring may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors, altering signaling pathways that lead to physiological effects.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance:

  • Studies have demonstrated that 1,3,4-thiadiazole derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundActivityMIC (μg/mL)
1S. aureus62.5
2E. coli32.6

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Certain derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating promising activity compared to standard antifungal agents .

Anticancer Potential

Research has suggested that thiadiazole derivatives may exhibit anticancer properties through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in various cancer models .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to the compound :

  • Antimicrobial Screening : A study assessed various thiadiazole derivatives against multiple bacterial strains. The most active compounds displayed significant inhibition zones against Salmonella typhi and E. coli, indicating strong potential for developing new antibacterial agents .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines while sparing normal cells, suggesting a selective cytotoxic effect .
  • Pharmacological Evaluation : A review highlighted the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, including anticonvulsant and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how do functional groups influence its reactivity?

  • Methodological Answer : The compound’s core structure (dihydrochromeno-pyrrole-dione) is typically synthesized via multicomponent reactions involving cyclization of substituted precursors. The thiadiazole moiety can be introduced using POCl3-mediated cyclization of thiosemicarbazides with carboxylic acid derivatives, as seen in analogous 1,3,4-thiadiazole syntheses . Key functional groups like the thiadiazol-2-yl and isopropylphenyl substituents influence reactivity: the thiadiazole ring participates in nucleophilic substitutions, while the chromeno-pyrrole-dione scaffold undergoes electrophilic additions. Solvent polarity and temperature critically affect yield and regioselectivity .

Q. What characterization techniques are essential for verifying the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., distinguishing isopropylphenyl orientation) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts from incomplete cyclization .
  • Thermal Analysis (DSC/TGA) : Assesses thermal stability for storage and reaction planning .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How do solvent choice and reaction conditions impact the compound’s stability during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote hydrolysis of the thiadiazole ring. Reflux in ethanol or toluene is preferred for cyclization steps to avoid decomposition. Lower temperatures (0–25°C) stabilize the dihydrochromeno-pyrrole core during functionalization .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for higher yield and scalability?

  • Methodological Answer :

  • Step 1 : Identify critical variables (temperature, solvent ratio, catalyst loading) using fractional factorial design to minimize experimental runs .
  • Step 2 : Apply response surface methodology (RSM) to model interactions (e.g., temperature vs. reaction time) and identify optimal conditions .
  • Example Table :
ParameterRange TestedOptimal ValueEffect on Yield
Temperature (°C)60–12090+25%
Solvent (DMF:EtOH)1:1–1:31:2+15%
Catalyst (mol%)0.5–2.01.5+10%

Q. What computational strategies can predict reaction pathways for derivative synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) map transition states to predict regioselectivity in electrophilic substitutions. Machine learning models trained on analogous dihydrochromeno-pyrrole-dione reactions can prioritize synthetic routes with high success probability. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating solvent effects and activation energies .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Systematic Variability Analysis : Compare reaction conditions (e.g., purity thresholds, solvent residues) from conflicting studies .
  • Dose-Response Reevaluation : Test the compound across a wider concentration range to identify non-linear effects.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and isolate outliers .

Q. What strategies enable selective modification of substituents for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Thiadiazole Modification : Replace the 2-methylpropyl group via nucleophilic substitution (e.g., using alkyl halides) while protecting the chromeno-pyrrole-dione core with trimethylsilyl groups .
  • Chromeno-Pyrrole Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position via Friedel-Crafts acylation to modulate electron density .

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